N,N-Diphenylbenzenesulfonamide

Overview

Description

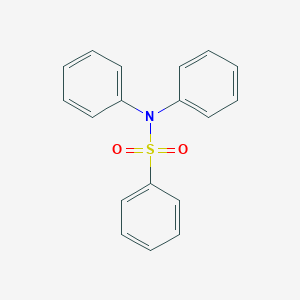

N,N-Diphenylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with two phenyl groups bonded to the nitrogen atom. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diphenylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by the aniline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.

Major Products:

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Diphenylamine derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N,N-Diphenylbenzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Recent studies have shown that benzenesulfonamide analogs can inhibit tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma treatment. For instance, compounds derived from this structure demonstrated significant growth inhibition in glioblastoma cells, indicating their potential as therapeutic agents against aggressive tumors .

Hormonal Modulation

Research has identified this compound derivatives as promising nonsteroidal progesterone receptor (PR) antagonists. These compounds exhibit high binding affinity and selectivity towards PR, making them potential candidates for treating conditions such as endometriosis and breast cancer. The structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide scaffold could enhance their pharmacological profile .

Antimicrobial Properties

Sulfonamide derivatives, including this compound, are known for their antibacterial properties. They have been used in the development of drugs targeting various bacterial infections and are also being explored for use against HIV and other viral infections. Their mechanism often involves inhibiting bacterial folate synthesis, which is crucial for bacterial growth .

Electrochemical Synthesis

A novel electrochemical method has been developed for synthesizing this compound derivatives. This method utilizes controlled potential electrolysis to produce various benzenesulfonamide derivatives efficiently and sustainably. By adjusting the electrolysis conditions, researchers can selectively synthesize different compounds, showcasing the versatility of this approach in organic synthesis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the phenyl rings or sulfonamide group can significantly impact the compound's efficacy against specific targets such as PR and various kinases involved in cancer progression. This information is vital for guiding future drug design efforts .

Data Summary

Case Studies

Case Study 1: Glioblastoma Treatment

A study explored the effects of a specific benzenesulfonamide derivative on glioblastoma cells, demonstrating a dose-dependent inhibition of cell growth. The compound showed less cytotoxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin, indicating its potential as a targeted therapy .

Case Study 2: Progesterone Receptor Antagonism

In another research effort, a series of this compound derivatives were synthesized and evaluated for PR antagonistic activity. The most potent compound exhibited submicromolar IC50 values, suggesting its suitability for further development into a therapeutic agent for hormone-related conditions .

Mechanism of Action

The mechanism of action of N,N-Diphenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

- N-Butylbenzenesulfonamide

- N-Phenylbenzenesulfonamide

- N-Methylbenzenesulfonamide

Comparison: N,N-Diphenylbenzenesulfonamide is unique due to the presence of two phenyl groups attached to the nitrogen atom, which enhances its stability and lipophilicity compared to other sulfonamides. This structural feature also contributes to its distinct chemical reactivity and biological activity .

Biological Activity

N,N-Diphenylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its dual phenyl substituents on the nitrogen atom of the sulfonamide group. This structural feature contributes to its pharmacological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. The selectivity for CA IX over CA II indicates its potential as a targeted therapeutic agent in cancer treatment, particularly in tumors expressing CA IX .

- Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, this compound demonstrated the ability to induce apoptosis, evidenced by a substantial increase in annexin V-FITC positive cells (from 0.18% to 22.04%) compared to controls .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, showing efficacy against various bacterial strains and biofilm formation .

Table 1: Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives revealed their potential in inhibiting cell proliferation in breast cancer models. The compounds were tested for their ability to bind to progesterone receptors (PR), with some derivatives exhibiting high binding affinity and selectivity over androgen receptors (AR) . The lead compound demonstrated significant PR antagonistic activity, suggesting its utility in treating hormone-dependent cancers.

Cardiovascular Implications

Research involving isolated rat heart models indicated that certain derivatives of benzenesulfonamides could significantly decrease perfusion pressure and coronary resistance. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to reduce perfusion pressure in a time-dependent manner, indicating potential cardiovascular benefits through interaction with calcium channels .

Properties

IUPAC Name |

N,N-diphenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRUVSLDWSMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344559 | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-51-9 | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.